molecular formula C28H21BrN2O4 B11534303 3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11534303
M. Wt: 529.4 g/mol
InChI Key: PZWNPBIDGJFAKM-NDZAJKAJSA-N
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Description

3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a bromobenzoate moiety, and a hydroxy-diphenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE typically involves a multi-step process:

    Formation of the Hydroxy-Diphenylacetamido Intermediate: This step involves the reaction of diphenylacetic acid with hydroxylamine to form the hydroxy-diphenylacetamido intermediate.

    Condensation Reaction: The intermediate is then reacted with 3-bromobenzoic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the hydroxy-diphenylacetamido group is particularly relevant for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE exerts its effects is largely dependent on its interactions with molecular targets. The hydroxy-diphenylacetamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bromobenzoate moiety may also participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE: Similar structure but with a different position of the bromine atom.

    3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.

    3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxy-diphenylacetamido group and the bromobenzoate moiety allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H21BrN2O4

Molecular Weight

529.4 g/mol

IUPAC Name

[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C28H21BrN2O4/c29-24-15-8-10-21(18-24)26(32)35-25-16-7-9-20(17-25)19-30-31-27(33)28(34,22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-19,34H,(H,31,33)/b30-19+

InChI Key

PZWNPBIDGJFAKM-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br)O

Origin of Product

United States

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